8-Oxo-Benzygluanine-d5
Description
8-Oxo-Benzygluanine-d5 (C₁₀H₃D₅N₅O₂) is a deuterated analog of 8-oxoguanine, a well-characterized biomarker of oxidative DNA damage. The compound features five deuterium atoms substituted at specific positions on the benzylguanine moiety, enhancing its stability and utility in quantitative analytical methods such as isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This isotopic labeling minimizes interference from endogenous compounds during biomarker quantification, making it a critical internal standard in studies of oxidative stress-related diseases, including cancer and neurodegenerative disorders. Its synthesis likely involves deuterated reagents and purification techniques similar to those used for non-deuterated guanine derivatives, though exact protocols remain proprietary .
Properties
Molecular Formula |
C₁₂H₆D₅N₅O₂ |
|---|---|
Molecular Weight |
262.28 |
Synonyms |
2-Amino-7,9-dihydro-6-(phenylmethoxy)-8H-purin-8-one-d5; NU 6043-d5; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Research Findings
- Stability : 8-Oxo-Benzygluanine-d5 exhibits superior stability compared to 8-hydroxyguanine, which degrades during sample processing due to oxidation and hydrolysis. The deuterium substitution reduces metabolic breakdown rates by ~30% in vitro .
- Analytical Utility: In LC-MS/MS workflows, 8-Oxo-Benzygluanine-d5 eliminates matrix effects, achieving a quantification accuracy of >98% for 8-hydroxyguanine in human urine samples . Non-deuterated analogs require additional stabilization steps (e.g., antioxidant additives) to prevent degradation .
- Synthetic Complexity : While 8-hydroxyguanine is isolated from enzymatic digests, 8-Oxo-Benzygluanine-d5 requires multi-step synthesis involving deuterated benzyl groups and cyclization agents like triphosgene, followed by silica gel chromatography .
Limitations and Advantages
- 8-Hydroxyguanine: Advantage: Direct relevance to endogenous oxidative damage. Limitation: Requires stringent handling to avoid artifactual oxidation.
- 8-Oxo-Benzygluanine-d5: Advantage: Ideal for high-precision studies due to isotopic labeling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
